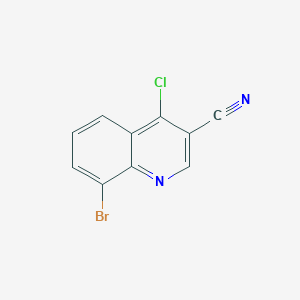

8-Bromo-4-chloro-quinoline-3-carbonitrile

Description

Significance of Functionalized Quinoline (B57606) Derivatives as Privileged Pharmacophores

Functionalized quinoline derivatives are widely recognized as "privileged pharmacophores" in drug discovery. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a diverse range of therapeutic agents. orientjchem.org The quinoline scaffold is a prominent feature in numerous natural products with potent biological activities, including the anti-malarial agent quinine. biointerfaceresearch.com

The versatility of the quinoline ring system allows for functionalization at various positions, which in turn modulates its biological activity. nih.gov This has led to the development of a multitude of quinoline-based drugs with a broad spectrum of pharmacological activities, including:

Anticancer: Certain quinoline derivatives have shown the ability to impede DNA synthesis and induce oxidative stress in cancer cells. orientjchem.org

Antimalarial: The 4-aminoquinoline (B48711) core is a well-established pharmacophore for antimalarial drugs like chloroquine. youtube.com

Antibacterial and Antifungal: Quinolines are key components in various antibacterial and antifungal agents. nih.govresearchgate.netnih.gov

Antiviral and Anti-inflammatory: The quinoline nucleus is also found in compounds exhibiting antiviral and anti-inflammatory properties. orientjchem.orgnih.gov

Antitubercular: Several quinoline-based compounds are effective against Mycobacterium tuberculosis. rsc.org

The ability of the quinoline scaffold to be readily modified and to interact with a wide range of biological targets solidifies its status as a truly privileged structure in medicinal chemistry. orientjchem.org

Overview of 8-Bromo-4-chloro-quinoline-3-carbonitrile within the Haloquinoline-3-carbonitrile Class

This compound belongs to the haloquinoline-3-carbonitrile class of compounds, which are characterized by the presence of one or more halogen atoms on the quinoline ring system, in addition to a nitrile group at the 3-position. The presence of these specific functional groups imparts unique chemical reactivity and potential biological activity to the molecule.

The bromine atom at the 8-position and the chlorine atom at the 4-position significantly influence the electronic properties of the quinoline ring. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution reactions, making it a valuable handle for further molecular elaboration. researchgate.netmdpi.com The nitrile group at the 3-position is also a versatile functional group that can be transformed into other functionalities or participate in various chemical reactions.

While specific in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, its structural features suggest it as a valuable intermediate in organic synthesis and a potential candidate for biological screening. The combination of the 8-bromoquinoline (B100496) moiety, known for its utility in creating diverse chemical structures through coupling reactions, and the reactive 4-chloro-quinoline-3-carbonitrile core, makes this compound a promising starting material for the synthesis of more complex and potentially bioactive molecules. chemimpex.comsigmaaldrich.commyskinrecipes.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₄BrClN₂ |

| Molecular Weight | 267.51 g/mol |

| CAS Number | 936497-82-4 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Note: Physical properties such as melting and boiling points are not consistently reported in available literature.

The haloquinoline-3-carbonitrile class, in general, has been explored for various biological activities, as illustrated in the table below, which summarizes findings for related compounds.

| Compound Class/Derivative | Observed Biological Activities |

| Quinoline-3-carbonitrile derivatives | Potential DNA-gyrase inhibitors (antibacterial) nih.gov |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives | Anticancer activity against various cell lines nih.gov |

| Hydroquinoline-3-carbonitrile nucleoside analogs | Antimicrobial activities nih.govresearchgate.net |

| 4-Aminoquinoline derivatives | Antimalarial activity youtube.comnih.govoup.com |

Given the established reactivity of the chloro and bromo substituents and the biological potential of the quinoline-3-carbonitrile scaffold, this compound represents a promising, yet underexplored, molecule in the landscape of heterocyclic chemistry. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully elucidate its potential.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-bromo-4-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClN2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLROYHGQHENCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936497-82-4 | |

| Record name | 8-bromo-4-chloroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Academic Research on Biological Activities of 8 Bromo 4 Chloro Quinoline 3 Carbonitrile Derivatives

Antimicrobial Efficacy: In Vitro Mechanistic and Spectrum Investigations

The antimicrobial potential of quinoline (B57606) derivatives is well-documented, and compounds structurally similar to 8-Bromo-4-chloro-quinoline-3-carbonitrile have been investigated for their ability to combat various pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of substituted quinoline-3-carbonitriles has revealed promising activity against a spectrum of bacterial pathogens. While specific studies on this compound are limited, data from analogous compounds provide valuable insights. For instance, a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, have been synthesized and evaluated for their antibacterial efficacy. researchgate.net

These studies indicate that chloro-substituted quinoline-3-carbonitriles exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The antibacterial activity of 2,7-dichloroquinoline-3-carbonitrile and its carboxamide derivative was tested against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net Notably, the 2,7-dichloroquinoline-3-carbonitrile compound showed good activity against S. aureus and P. aeruginosa. researchgate.net Furthermore, molecular docking studies on related chloroquinoline derivatives suggest that these compounds may exert their antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme in bacterial DNA replication. researchgate.net

Table 1: Antibacterial Activity of a Related Dichloroquinoline-3-carbonitrile Derivative

| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard (Amoxicillin) Inhibition Zone (mm) |

|---|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 | 18 ± 0.00 |

| Pseudomonas aeruginosa | 11.00 ± 0.03 | 18 ± 0.00 |

Data adapted from a study on novel chloroquinoline analogs, showing the activity of a structurally related compound. researchgate.net

Antifungal Properties and Associated Cellular Perturbations

Antiprotozoal Research and Target Identification

Quinoline-based compounds have historically been at the forefront of antiprotozoal drug discovery, most notably in the fight against malaria. The investigation of chloroquinoline-based chalcones has shown activity against Entamoeba histolytica. nih.gov Furthermore, novel quinoline derivatives have been synthesized and evaluated for their broad-spectrum antiprotozoal activities against parasites responsible for sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govuantwerpen.be These studies highlight the versatility of the quinoline scaffold in targeting a range of protozoan parasites, although specific targets for many of these derivatives are yet to be fully elucidated.

Anticancer and Antiproliferative Research Paradigms

The cytotoxic potential of quinoline derivatives against various cancer cell lines has been a subject of intense research. The presence of halogen atoms on the quinoline ring is often associated with enhanced anticancer activity.

Molecular Target Identification: Kinase Inhibition Profiles

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. While a specific kinase inhibition profile for this compound has not been published, related quinoline derivatives have been investigated as kinase inhibitors. For instance, certain 4-anilinoquinoline-3-carbonitrile derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net Similarly, a study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound with a related heterocyclic core, identified it as a selective inhibitor of Aurora A kinase. nih.gov These findings suggest that the this compound scaffold could potentially be explored for its kinase inhibitory properties.

Table 2: Kinase Inhibitory Activity of a Related Quinoline-3-carbonitrile Derivative

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| 4-Substitutedamino-6,7-disubstituted-quinoline-3-carbonitrile derivative | EGFR | 0.0075 |

Data from a review on quinoline-based protein kinase inhibitors, highlighting the potential of the quinoline-3-carbonitrile scaffold. researchgate.net

DNA Interaction Mechanisms: Intercalation and Replication/Transcription Disruption

DNA is a primary target for many anticancer agents. Quinoline derivatives can interact with DNA through various mechanisms, including intercalation between base pairs and interference with the enzymes that regulate DNA topology and replication. Research on brominated 8-substituted quinolines has demonstrated their potential as anticancer agents that can suppress Topoisomerase I, an enzyme critical for relaxing supercoiled DNA during replication and transcription. researchgate.net Some brominated 8-hydroxyquinolines have been shown to have inhibitory effects on the relaxation of supercoiled plasmid DNA, indicating a direct or indirect interaction with Topoisomerase I. researchgate.net While direct DNA intercalation studies for this compound are lacking, the planar aromatic nature of the quinoline ring system is conducive to such interactions, a mechanism known for other quinoline-based anticancer drugs. nih.gov

Modulation of Cellular Signaling Pathways: Cell Growth and Apoptosis Induction

There is no specific information available in peer-reviewed scientific literature detailing the modulation of cellular signaling pathways, specifically those related to cell growth and the induction of apoptosis, by derivatives of this compound. While broader studies on quinoline derivatives have demonstrated interference with key signaling cascades in cancer cells, such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis, these findings cannot be directly attributed to derivatives of the specified parent compound without dedicated experimental evidence.

In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

Similarly, a thorough search of scientific databases did not yield any studies that specifically report on the in vitro cytotoxicity and antiproliferative effects of this compound derivatives against various cancer cell lines. Although numerous quinoline-based compounds have been synthesized and evaluated for their anticancer potential, with many exhibiting potent cytotoxic effects, data pinpointing the activity of derivatives from this precise starting material is absent. Therefore, no data tables on IC50 values or specific antiproliferative findings can be presented.

Enzyme Inhibition Studies in Specific Biological Contexts

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. However, specific research into the inhibitory potential of this compound derivatives against the enzymes listed below has not been published.

Cholinergic Enzyme Inhibition: Butyrylcholinesterase (BChE) Investigations

No studies were found that investigated the inhibitory activity of this compound derivatives against butyrylcholinesterase (BChE). The development of novel BChE inhibitors is an active area of research, particularly for neurodegenerative diseases, but this specific class of compounds does not appear to have been explored in this context.

HIV Reverse Transcriptase Inhibition: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Research

There is no available research on the activity of this compound derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. The quinoline core has been utilized in the design of some NNRTIs, but specific structure-activity relationship studies for derivatives of the requested compound are not present in the literature.

Human Topoisomerase I Inhibition and DNA Replication/Repair Implications

No published data exists on the inhibition of human topoisomerase I by derivatives of this compound. Topoisomerase I is a validated target for cancer chemotherapy, and while some quinoline alkaloids and their synthetic analogs are known to be topoisomerase inhibitors, the potential of this particular series of compounds has not been reported.

Carbonic Anhydrase Isoenzyme Inhibition

Extensive literature searches did not yield specific studies on the carbonic anhydrase isoenzyme inhibition activity of derivatives of this compound. However, research on structurally related quinoline-based compounds has demonstrated significant inhibitory potential against various carbonic anhydrase (CA) isoenzymes. These studies provide valuable insights into the potential of the quinoline scaffold as a basis for the development of novel carbonic anhydrase inhibitors.

Substituted quinoline derivatives have been identified as effective inhibitors of human carbonic anhydrase I and II isoforms (hCA I and II). researchgate.net A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IV, and hCA IX. frontiersin.orgnih.gov With the exception of hCA IX, all tested isoforms were inhibited by these compounds in ranges from low to high nanomolar concentrations. frontiersin.orgnih.gov

For cytosolic hCA I, the inhibition constants (KI) were in the range of 61.9–8126 nM. frontiersin.org The cytosolic isoform hCA II was also inhibited by these quinoline derivatives, with KI values ranging from 33.0 to 8759 nM. researchgate.netfrontiersin.org The membrane-bound isoform, hCA IV, showed inhibition in the range of 657.2–6757 nM. researchgate.netnih.gov

The following table summarizes the inhibitory activity of selected 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide derivatives against different human carbonic anhydrase isoenzymes.

| Compound | Substitution at 8-OH position | hCA I KI (nM) | hCA II KI (nM) |

| 5a | 4-nitro benzyl | 88.4 | |

| 5b | 2-bromo benzyl | 85.7 | |

| 5h | 61.9 | 33.0 |

Another study on quinoline-based benzenesulfonamides investigated their inhibitory action against hCA I, II, IX, and XII. nih.govresearchgate.net The para-sulfonamide derivatives, in particular, displayed significant inhibitory activity against the cancer-related isoforms hCA IX and hCA XII. nih.govresearchgate.net For instance, compounds 13a-c showed KIs of 25.8, 5.5, and 18.6 nM against hCA IX, and 9.8, 13.2, and 8.7 nM against hCA XII, respectively. nih.govresearchgate.net The meta-sulfonamide derivative 11c also demonstrated excellent hCA IX inhibitory activity with a KI of 8.4 nM. nih.govresearchgate.net

The inhibitory data for these quinoline-based benzenesulfonamides are presented in the table below.

| Compound | Isoform | Inhibition Constant (KI) |

| 11c | hCA IX | 8.4 nM |

| 13a | hCA IX | 25.8 nM |

| hCA XII | 9.8 nM | |

| 13b | hCA IX | 5.5 nM |

| hCA XII | 13.2 nM | |

| 13c | hCA IX | 18.6 nM |

| hCA XII | 8.7 nM |

These findings underscore the potential of the broader quinoline chemical space in the design of potent and selective carbonic anhydrase inhibitors, even though direct evidence for this compound derivatives is currently unavailable.

Structure Activity Relationship Sar and Molecular Interaction Dynamics

Conformational and Electronic Influence of Bromine and Chlorine Substituents on Biological Potency

The introduction of halogen atoms, such as bromine and chlorine, into a quinoline (B57606) scaffold can significantly modulate its biological activity. eurochlor.org Halogenation can enhance potency and alter the pharmacological profile of the parent molecule. researchgate.neteurochlor.org In the case of 8-Bromo-4-chloro-quinoline-3-carbonitrile, the substituents at the C4 and C8 positions have distinct effects.

The chlorine atom at the 4-position is a strong electron-withdrawing group, which can influence the pKa of the quinoline nitrogen, affecting its ability to form hydrogen bonds or salt bridges with a receptor. This substituent can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The presence of a chlorine atom on the quinoline ring has been hypothesized to facilitate interaction with hydrophobic pockets in receptors, potentially preventing conformational changes that lead to receptor deactivation. nih.gov

The bromine atom at the 8-position further modifies the electronic landscape of the molecule. Studies on other substituted quinolines have shown that bromine substitution, particularly at the para position of an attached phenyl ring, can lead to better binding affinity compared to chloro or fluoro groups. nih.gov The synergistic effect of multiple halogen substitutions can enhance antiproliferative activity. For instance, the introduction of bromine atoms into a quinoline scaffold has been shown to result in significant inhibitory activity against various cancer cell lines. nih.gov The size and lipophilicity of the bromine atom can also lead to favorable van der Waals interactions within a receptor's binding site.

Role of the Nitrile Group in Molecular Recognition and Functional Activity

The nitrile (-C≡N) group at the 3-position is a key pharmacophore that plays a versatile role in molecular recognition. nih.govresearchgate.net It is a strong electron-withdrawing group and a potent hydrogen bond acceptor. nih.govresearchgate.net The linear geometry of the nitrile group allows it to probe deep, narrow cavities within a binding site.

In medicinal chemistry, the nitrile group is often considered a bioisostere for carbonyl, hydroxyl, or halogen groups. researchgate.netresearchgate.net Its primary role in receptor binding is often to act as a hydrogen bond acceptor, forming interactions with amino acid residues like serine or arginine, or with backbone amides. nih.govresearchgate.net Crystal structure analyses of various pharmaceuticals show that the nitrile nitrogen can interact directly with the protein or via a water-mediated hydrogen bond network. nih.govnih.gov This ability to mimic other functional groups and form key hydrogen bonds is essential for the functional activity of many nitrile-containing drugs. nih.gov

Impact of Positional Isomerism and Substituent Variation on Biological Profiles

The biological profile of quinoline derivatives is highly dependent on the specific arrangement of substituents on the quinoline ring system. nih.gov The precise location of the bromo, chloro, and nitrile groups in this compound is therefore not arbitrary and is expected to confer a distinct biological activity compared to other isomers.

Research has shown that the activation of the quinoline heterocycle is preferred over the carbocycle, and the position of activation depends on existing substituents. researchgate.net For example, studies on methylquinolines revealed that the position of the methyl group dictates where further functionalization occurs. researchgate.net Similarly, the placement of halogens and other functional groups determines the molecule's pharmacological profile. In a study of halogenated quinolines, structure-activity relationship (SAR) results showed that 6-chloro analogues were the most active against certain cancer cell lines, while 9-methyl analogues were the least potent. mdpi.comnih.gov This highlights the sensitivity of biological activity to the positional isomerism of substituents.

Varying the substituents themselves also drastically alters biological outcomes. Replacing the halogens with other groups (e.g., methoxy, nitro, phenyl) or modifying the nitrile group would create a new compound with a potentially different mechanism of action or target selectivity. nih.gov For example, the conjugation of quinolines with other moieties like pyrimidine or pyrazoline has been shown to produce compounds with significant inhibitory activity against targets like HIV reverse transcriptase. nih.gov The specific combination of 8-bromo, 4-chloro, and 3-carbonitrile substituents creates a unique chemical space that is critical to its specific biological profile.

Computational Chemistry and Molecular Docking Methodologies

Computational methods, particularly molecular docking, are invaluable tools for understanding the interactions between a ligand like this compound and its biological target at a molecular level. amazonaws.com These techniques predict the preferred orientation of a molecule within a receptor's binding site and estimate the strength of the interaction.

Molecular docking simulations are used to explore the binding modes of quinoline derivatives with various protein targets, such as enzymes or DNA. benthamdirect.comacs.org The process involves preparing the 3D structures of both the ligand and the receptor. Software like AutoDock or Maestro is then used to position the ligand into the active site of the receptor in multiple conformations, calculating a "docking score" for each pose to rank its likelihood. nih.govresearchgate.net

Analysis of the resulting docked poses reveals key molecular interactions. For quinoline derivatives, these often include:

Hydrogen Bonding: The quinoline nitrogen and the nitrile nitrogen are common hydrogen bond acceptors. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring system readily engages in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The planar aromatic structure can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine and bromine atoms can act as halogen bond donors, interacting with electron-rich atoms in the receptor.

By visualizing these interactions in 2D and 3D diagrams, researchers can understand the structural basis for a compound's activity and propose modifications to improve binding. semanticscholar.org

Docking scores provide a quantitative estimate of binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. semanticscholar.org While not a perfect prediction of biological activity, these scores are useful for comparing different compounds within a series and for virtual screening of large chemical libraries. amazonaws.com For instance, docking studies on quinoline derivatives targeting HIV reverse transcriptase found that compounds with better docking scores also tended to have higher inhibitory activity. nih.gov

Beyond predicting affinity, docking can elucidate inhibitory mechanisms. By showing how a ligand occupies an active site, it can be determined whether it acts as a competitive inhibitor (blocking the substrate binding site) or an allosteric inhibitor (binding elsewhere to change the protein's conformation). For compounds targeting DNA, docking can show whether the molecule intercalates between base pairs or binds to the minor groove. benthamdirect.com

| Compound Series | Target | Key Interactions Noted in Docking | Range of Docking Scores (kcal/mol) | Reference |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | Hydrogen bonding with LYS 101, ILE-180 | -8.5 to -10.7 | nih.gov |

| Tetrahydroquinoline-3-carbonitriles | B-DNA | Minor groove binding | Not specified | benthamdirect.com |

| Thiopyrano[2,3-b]quinolines | Anticancer peptide CB1a | Hydrogen bonding, interaction with ILE, LYS, VAL | -5.3 to -6.1 | semanticscholar.org |

This table presents data from studies on related quinoline derivatives to illustrate the application of molecular docking.

Ligand Efficiency Metrics and Property-Activity Relationships in Functionalized Quinoline Systems

In modern drug discovery, potency alone is not the only measure of a compound's quality. Ligand efficiency (LE) metrics are used to assess the binding affinity of a compound in relation to its size, providing a measure of how efficiently the molecule uses its atoms to bind to a target. taylorandfrancis.comnih.gov These metrics help guide the optimization of hit compounds into viable drug candidates by balancing potency with physicochemical properties. nih.govscispace.com

The most common metric, Ligand Efficiency (LE), is calculated as the binding energy (ΔG) divided by the number of non-hydrogen atoms (heavy atom count, HAC). taylorandfrancis.com

LE = -RTln(Ki) / HAC or LE = 1.37 * pIC50 / HAC

A higher LE value indicates that a compound achieves its potency with a lower molecular weight, which is generally a desirable trait for a drug candidate. rgdscience.com Other related metrics include:

Lipophilic Ligand Efficiency (LLE): This metric relates potency (pIC50) to lipophilicity (logP or logD), calculated as pIC50 - logP . Higher LLE values are preferred as they indicate that a compound achieves potency without excessive lipophilicity, which can lead to poor solubility and toxicity. rgdscience.com

Ligand-Efficiency-Dependent Lipophilicity (LELP): This metric combines LE and lipophilicity. rgdscience.com

For a functionalized quinoline system like this compound, these metrics would be crucial for evaluating its potential as a starting point for a drug discovery program. By calculating and monitoring LE and LLE during the optimization process, medicinal chemists can aim to increase potency while controlling the growth of molecular weight and lipophilicity, thereby increasing the likelihood of developing a successful drug candidate. nih.gov

| Metric | Formula | Desired Value | Purpose |

| Ligand Efficiency (LE) | ΔG / HAC | > 0.3 kcal/mol/atom | Normalizes binding affinity for molecular size. rgdscience.com |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | > 5 | Balances potency and lipophilicity. |

| Binding Efficiency Index (BEI) | pIC50 / (MW/1000) | > 27 | Relates potency to molecular weight. rgdscience.com |

Future Research Directions and Translational Perspectives

Exploration of Novel and Green Synthetic Methodologies for Halogenated Quinoline-3-carbonitriles

The advancement of synthetic organic chemistry, with a focus on green and sustainable practices, offers exciting avenues for the efficient and environmentally benign production of halogenated quinoline-3-carbonitriles. Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and generate significant waste. rsc.org Future research will likely pivot towards cleaner and more efficient synthetic strategies.

Green Chemistry Approaches:

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. For the synthesis of quinoline derivatives, this includes the use of:

Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a key focus. rsc.org

Reusable Catalysts: The development and application of heterogeneous and reusable catalysts, such as FeCl3·6H2O and Amberlyst-15, can significantly improve the sustainability of synthetic processes. rsc.org Nanocatalysts are also emerging as highly efficient and recyclable options for quinoline synthesis.

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have demonstrated the potential to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. rsc.org

Novel Synthetic Strategies:

Beyond greening existing methods, the exploration of entirely new synthetic routes is crucial. This could involve:

One-Pot Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step, reducing the need for intermediate purification and minimizing waste. The synthesis of quinoline-3-carbonitrile derivatives has been successfully achieved through MCRs.

C-H Bond Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic pathways and is an active area of research for the synthesis of complex quinoline derivatives.

The table below summarizes some of the green and novel synthetic approaches applicable to quinoline synthesis.

| Synthetic Approach | Key Features | Potential Advantages for Halogenated Quinoline-3-carbonitriles |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency in the synthesis of complex halogenated structures. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation | Potential for improved yields and milder reaction conditions. |

| Nanocatalysis | High surface area, enhanced reactivity, recyclability | Efficient and sustainable synthesis with easy catalyst recovery. |

| Solvent-Free Reactions | Reactions conducted in the absence of a solvent | Reduced environmental impact and simplified work-up procedures. |

| Aqueous Media Synthesis | Use of water as a solvent | Cost-effective, non-toxic, and environmentally benign. |

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

The rational design of new derivatives of 8-Bromo-4-chloro-quinoline-3-carbonitrile is pivotal for enhancing their therapeutic potential. This involves a deep understanding of the structure-activity relationships (SAR) to guide modifications that improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the quinoline scaffold and analysis of the resulting changes in biological activity are fundamental to rational drug design. For quinoline-3-carbonitrile derivatives, SAR studies have revealed key insights. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, the 4-anilino group is a critical pharmacophore. researchgate.net The nature and position of substituents on the quinoline ring and the anilino moiety significantly influence inhibitory activity.

For halogenated quinoline-3-carbonitriles, future SAR studies should systematically explore:

The effect of different halogen substitutions: Investigating the impact of fluorine, chlorine, bromine, and iodine at various positions on the quinoline ring to modulate electronic properties and binding interactions.

Modification of the carbonitrile group: Exploring bioisosteric replacements for the nitrile group to potentially improve metabolic stability and target engagement.

Introduction of diverse substituents: Introducing a variety of functional groups at other available positions on the quinoline core to probe for new interactions with biological targets.

Bioisosteric Replacement:

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For quinoline-3-carbonitrile derivatives, the nitrile group could be replaced with other electron-withdrawing groups or moieties that can participate in similar interactions with the target protein.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of this compound and its derivatives is crucial for their clinical translation. The integration of "omics" technologies – genomics, transcriptomics, proteomics, and metabolomics – offers a powerful, systems-level approach to unraveling complex biological pathways affected by these compounds.

Proteomics: This technology can be used to identify the direct protein targets of quinoline derivatives. A functional proteomics approach has been successfully used to identify quinoline-binding proteins by exploiting the structural similarities between quinolines and the purine (B94841) ring of ATP. rsc.org This method could be applied to identify the specific targets of this compound.

Genomics and Transcriptomics: These approaches can reveal how quinoline derivatives alter gene expression profiles within cells. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify signaling pathways that are modulated by the compound, providing insights into its mechanism of action and potential off-target effects. nih.govnih.gov

Metabolomics: This field involves the comprehensive analysis of small-molecule metabolites in a biological system. By examining the metabolic fingerprints of cells or organisms treated with a quinoline derivative, researchers can identify metabolic pathways that are perturbed, offering clues about the compound's biological effects. researchgate.netontosight.ai

An integrative multi-omics approach, combining data from all these platforms, will provide a holistic understanding of the cellular response to halogenated quinoline-3-carbonitriles, facilitating the identification of biomarkers for efficacy and toxicity. nih.gov

Development of Advanced Computational Models for Predictive Activity and ADME Profiling

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities before their synthesis.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For quinoline derivatives, both 2D- and 3D-QSAR models have been developed to predict their anti-cancer and anti-malarial activities. mdpi.comnih.gov Future work should focus on developing robust QSAR models specifically for halogenated quinoline-3-carbonitriles to guide the design of new analogs with improved potency. These models can help identify key structural features that are critical for activity.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method can be used to visualize the binding mode of this compound and its derivatives within the active site of a target protein, providing insights into the key interactions that drive binding affinity. ontosight.ai Docking studies can help rationalize SAR data and guide the design of new compounds with improved binding characteristics.

In Silico ADME Profiling:

Predicting the ADME properties of drug candidates early in the discovery process is crucial to avoid costly late-stage failures. A variety of computational tools are available to predict key ADME parameters such as solubility, permeability, metabolic stability, and potential for drug-drug interactions. rsc.orgmdpi.com For halogenated quinoline-3-carbonitriles, in silico ADME profiling can help prioritize compounds with favorable pharmacokinetic profiles for further experimental evaluation.

The following table presents a summary of computational tools and their applications in the development of quinoline derivatives.

| Computational Tool | Application | Relevance for this compound |

| QSAR | Predicts biological activity based on chemical structure. | Guide the design of new derivatives with enhanced potency. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Elucidate the mechanism of action and rationalize SAR. |

| In Silico ADMET | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Prioritize compounds with favorable drug-like properties. |

Strategic Hybridization and Scaffold Merging Approaches for Novel Biological Entities

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a dual mode of action. mdpi.com Scaffold merging, a related approach, involves combining the structural features of different active compounds into a new, single scaffold. These strategies hold significant promise for the development of novel therapeutics based on the this compound core.

Molecular Hybridization:

The quinoline scaffold has been successfully hybridized with a variety of other pharmacophores, leading to the development of new compounds with improved biological activities. Examples include:

Quinoline-Chalcone Hybrids: These have shown promise as anticancer and antimicrobial agents.

Quinoline-Triazole Hybrids: These have been investigated for their antitubercular and antifungal activities. nih.gov

Quinoline-Indole Hybrids: These have been designed as inhibitors of Aβ self-aggregation for the potential treatment of Alzheimer's disease. nih.gov

Future research could explore the hybridization of this compound with other known pharmacophores to create novel dual-acting agents or to enhance its activity against specific targets.

Scaffold Merging and Hopping:

Scaffold merging aims to create a new chemical entity that retains the key features of two or more parent scaffolds. Scaffold hopping involves replacing a core molecular structure with a different one that maintains similar biological activity. For quinoline derivatives, a scaffold hopping approach has been used to identify quinazoline-based efflux pump inhibitors. These strategies could be employed to design novel analogs of this compound with improved properties by incorporating structural elements from other known bioactive molecules.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation medicines to address unmet medical needs.

Q & A

Q. What are the common synthetic routes for 8-Bromo-4-chloro-quinoline-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves halogenation and nitrilation of quinoline precursors. A standard method starts with bromination of 4-chloroquinoline derivatives using agents like phosphorus tribromide or N-bromosuccinimide under controlled temperatures (60–80°C). Subsequent introduction of the carbonitrile group is achieved via nucleophilic substitution with sodium cyanide in polar aprotic solvents (e.g., DMF). Optimization requires:

- Temperature control : Excessive heat can lead to decomposition; maintaining 50–60°C during nitrilation minimizes side reactions.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve halogenation efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. What analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and chlorine chemical shifts at δ 7.8–8.2 ppm for aromatic protons).

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 312.5) and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity.

- HPLC : Monitors purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311G**) model:

- Electron density distribution : Identifies electrophilic sites (e.g., carbonitrile carbon) for nucleophilic attack.

- Reaction pathways : Simulates intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), predicting activation energies.

- Solvent effects : Polarizable continuum models (PCM) assess solvation impacts on reaction kinetics.

Validation against experimental data (e.g., bond lengths from crystallography) ensures accuracy .

Q. What strategies can resolve contradictions in reported biological activity data across different studies?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing Br with CF₃) to isolate activity contributors.

- Assay standardization : Use consistent cell lines (e.g., HeLa for antiproliferative studies) and control for solvent effects (DMSO <0.1%).

- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., kinase inhibition assays) using statistical tools like ANOVA to identify outliers .

Q. What are the challenges in designing cross-coupling reactions involving the bromine substituent, and how can catalytic systems be optimized?

- Challenge : Bromine’s steric bulk can hinder Pd-catalyzed couplings.

- Solutions :

- Catalyst screening : Pd(PPh₃)₄ or XPhos Pd G3 improves yields in Suzuki-Miyaura couplings with aryl boronic acids.

- Solvent optimization : Use toluene/DMF (4:1) to enhance catalyst solubility.

- Temperature : Reactions at 80–100°C reduce side-product formation.

- Additives : K₂CO₃ or Cs₂CO₃ as bases improve transmetallation efficiency.

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | 78–85 | |

| Sonogashira | CuI, PdCl₂, 70°C | 65–72 |

Q. How does the electronic interplay between bromine, chlorine, and carbonitrile groups influence the compound’s reactivity in nucleophilic substitutions?

- Electron-withdrawing effects : The carbonitrile group (-CN) increases electrophilicity at C-3, facilitating nucleophilic attack (e.g., by amines or thiols).

- Halogen synergy : Bromine (C-8) and chlorine (C-4) direct regioselectivity via inductive effects, stabilizing transition states in SNAr reactions.

- Kinetic studies : Hammett plots (σ values) correlate substituent electronic contributions to reaction rates .

Q. What are the limitations of current computational models in predicting the metabolic stability of halogenated quinolines?

- Shortcoming : DFT often underestimates metabolic oxidation (e.g., CYP450-mediated dehalogenation).

- Improvements :

Q. How can isotopic labeling (e.g., ¹⁵N, ²H) aid in mechanistic studies of this compound’s degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.